![molecular formula C12H21NO3 B3093647 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane CAS No. 1246947-33-0](/img/structure/B3093647.png)
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
Vue d'ensemble
Description
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C12H21NO3 . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities . This compound is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of this compound is a subject of research interest. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis
The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.3 . It is a white to yellow solid at room temperature .Applications De Recherche Scientifique
Photocatalysis and Material Science
The study by Ni et al. (2016) reviews the fascinating material (BiO)_2CO_3 (BOC), highlighting its suitability in fields such as healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. BOC's wide band gap limits its visible light absorption, prompting the development of modification strategies to enhance its photocatalytic performance. This research provides insights into the structural and functional modifications that could potentially apply to compounds like 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, showcasing their utility in environmental and technological applications.
Medicinal Applications and Material Chemistry
The work of Viňas et al. (2019) discusses the development of large boron-containing molecules with potential in medicinal applications. These molecules' unique stability and electronic properties suggest that similarly structured compounds, possibly including derivatives of this compound, could be innovative platforms for novel applications beyond conventional organic hydrocarbon compounds.
Fermentation Processes for Biopolymer Production
In the context of sustainable materials, Sun et al. (2007) review the fermentation processes for producing medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), a class of biodegradable polymers. This review emphasizes the optimization of production processes from various carbon sources, pointing to the broader interest in developing efficient synthesis methods for complex organic compounds, potentially including this compound, for environmental and industrial applications.
Nonlinear Optical Materials
Research on the role of cations in second-order nonlinear optical materials by Shen et al. (2018) highlights the importance of π-conjugated [BO3]3− groups in NLO materials. This study provides a foundation for understanding how structural elements influence the macroscopic optical properties of materials, which could inform the design and synthesis of novel compounds like this compound for optical applications.
Safety and Hazards
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is classified as an irritant . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
The 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities
Mode of Action
The exact mode of action of 3-Boc-8-hydroxy-3-azabicyclo[32It is known that the compound is structurally related to tropane alkaloids, which interact with various biological targets to exert their effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-Boc-8-hydroxy-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may be involved in similar biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Boc-8-hydroxy-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to have a wide array of biological activities .
Propriétés
IUPAC Name |
tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZALADSXGEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



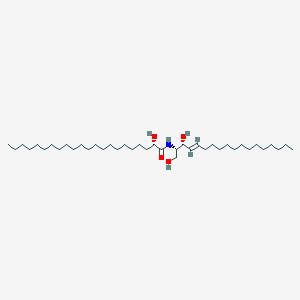
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
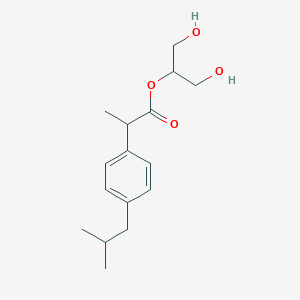
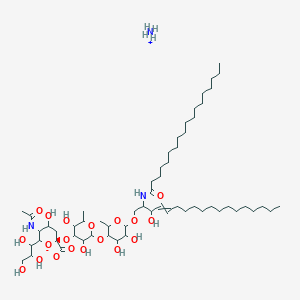
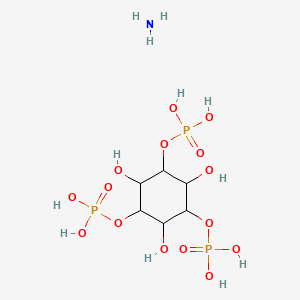
![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
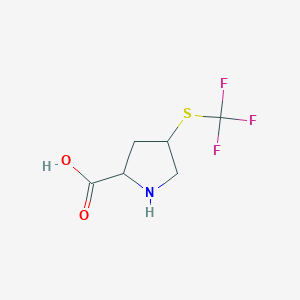
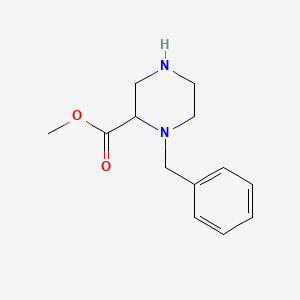
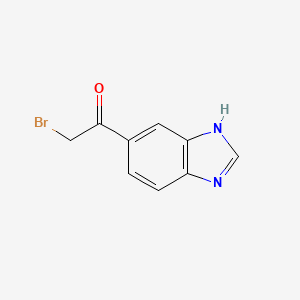
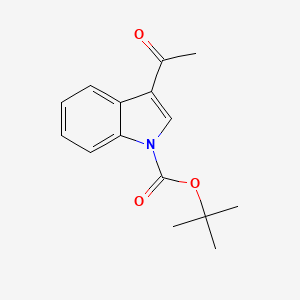
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3093645.png)
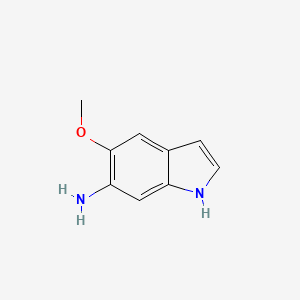
![N-[(4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B3093653.png)